
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
描述
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one is a synthetic organic compound that belongs to the class of azepanones Azepanones are seven-membered lactams, which are cyclic amides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the azepanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents such as ammonia or amines.
Incorporation of the difluorophenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Addition of the trifluoroethyl group: This step may involve nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Synthetic Route from 1,2-Difluorobenzene
This method, described in patent WO2010144293A1 , employs sequential functionalization and cyclization steps:
Key Reaction Steps:
-
Synthesis of Difluorocinnamaldehyde (II)
-
1,4-Nitromethane Addition
-
Knoevenagel Condensation
-
Hydrogenation and Trifluoroethylation
Table 1: Reaction Conditions for Patent Route
Alternative Routes via Ring-Closing Metathesis and Rh-Catalyzed Addition
The Organic Letters publication describes two distinct pathways:
Route A: Ring-Closing Metathesis (RCM)
-
Key Intermediate : Styrene 7 .
-
Catalyst : Grubbs second-generation catalyst.
-
Conditions : Toluene, reflux.
-
Outcome : Cyclizes to form the azepanone core with <10% epimerization .
Route B: Rh-Catalyzed Diastereoselective Addition
-
Substrate : Nitroalkene 16 .
-
Catalyst : Rhodium with chiral phosphine ligands.
-
Conditions : Arylboronic acid addition in THF/HO.
Table 2: Comparison of Alternative Routes
Critical Reaction Optimizations
-
Stereochemical Control :
-
Efficiency Enhancements :
Structural and Mechanistic Insights
-
Hydrogenation Mechanism : LiCl additives suppress undesired reduction pathways, favoring amine ester (V) formation .
-
Trifluoroethylation : Proceeds via SN2 displacement, with triethylamine scavenging H to drive the reaction .
Challenges and Solutions
-
Epimerization Risk : Addressed using non-polar solvents (e.g., MTBE) during HCl salt formation .
-
Byproduct Formation : Controlled via precise stoichiometry of CFCHOTf and base .
This synthesis exemplifies modern strategies in stereoselective catalysis and process chemistry, enabling large-scale production of telcagepant’s critical intermediate.
科学研究应用
CGRP Receptor Antagonism
One of the primary applications of this compound is its role as a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP is implicated in migraine pathophysiology, and antagonists have been developed to mitigate migraine attacks. The compound has shown effectiveness in inhibiting CGRP receptor activity, making it a candidate for migraine treatment.
Case Study : A study published in Organic Letters detailed two novel synthetic routes for the compound, highlighting its potential as a CGRP antagonist and its pharmacological efficacy in preclinical models .
Antidepressant Activity
Research indicates that compounds similar to (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one may exhibit antidepressant properties. The modulation of specific neurotransmitter systems could provide therapeutic benefits for patients with depression.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. By targeting specific pathways involved in inflammation, it could be beneficial for treating conditions characterized by excessive inflammatory responses.
Data Table: Summary of Applications
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and stability.
相似化合物的比较
Similar Compounds
(3R,6S)-3-Amino-6-phenyl-1-(2,2,2-trifluoroethyl)azepan-2-one: Lacks the difluorophenyl group.
(3R,6S)-3-Amino-6-(2,3-dichlorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one: Contains dichlorophenyl instead of difluorophenyl.
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-ethylazepan-2-one: Lacks the trifluoroethyl group.
Uniqueness
The unique combination of amino, difluorophenyl, and trifluoroethyl groups in (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for research and development.
生物活性
Chemical Identity
- IUPAC Name : (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
- CAS Number : 953077-37-7
- Molecular Formula : C14H16ClF5N2O
- Molecular Weight : 358.74 g/mol
This compound is a derivative of the calcitonin gene-related peptide (CGRP) receptor antagonist and has been studied for its potential therapeutic applications in various biological contexts.
This compound acts primarily as an antagonist at the CGRP receptor. This receptor is implicated in several physiological processes including pain modulation, vascular regulation, and inflammatory responses. The CGRP pathway is significant in conditions such as migraines and cardiovascular diseases.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties :
- Vasodilation :
- Pain Relief :
Study 1: In vitro Analysis of CGRP Antagonism
A study investigated the effects of this compound on human umbilical vein endothelial cells (HUVECs). The results demonstrated that treatment with this compound significantly reduced TNFα-induced adhesion of monocytes by approximately 50%, indicating its potential role in mitigating vascular inflammation .
Study 2: Animal Model for Migraine
In a murine model of migraine, administration of the compound resulted in a notable decrease in hyperalgesia compared to controls. This suggests its efficacy as a therapeutic agent for migraine management through modulation of the CGRP pathway .
Data Summary
Biological Activity | Mechanism | Observed Effects |
---|---|---|
Anti-inflammatory | Inhibition of cytokine release | Reduced leukocyte adhesion |
Vasodilation | CGRP receptor antagonism | Decreased blood pressure |
Pain relief | Modulation of pain pathways | Reduced hyperalgesia |
常见问题
Basic Research Questions
Q. What synthetic strategies are employed to achieve stereochemical control in the synthesis of (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one?
- Methodological Answer : The compound's stereochemistry is established via a crystallization-driven asymmetric transformation to set the amine stereocenter, followed by cis-selective hydrogenation and epimerization to configure the benzylic stereocenter and trans geometry . Alternative routes include Rh-catalyzed Hayashi-Miyaura arylboronic acid additions to nitroalkenes, achieving >99% diastereomeric excess . Key intermediates (e.g., nitroalkene 16 ) are optimized for scalability and stereochemical fidelity .
Q. Which analytical techniques are critical for assessing the purity and stereochemical integrity of the compound during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is used to resolve enantiomers, while nuclear magnetic resonance (NMR) spectroscopy confirms regiochemical assignments. X-ray crystallography validates absolute configurations of intermediates . Mass spectrometry (MS) and elemental analysis ensure molecular weight and compositional accuracy .
Q. How is the compound initially profiled for pharmacological activity in migraine-related research?
- Methodological Answer : In vitro binding assays using radiolabeled ¹²⁵I-CGRP measure receptor affinity (Ki values: 0.77 nM for human CGRP receptors). Functional antagonism is tested via cAMP inhibition in HEK-293 cells expressing human CGRP receptors . In vivo efficacy is assessed using capsaicin-induced dermal vasodilation in rhesus monkeys, correlating plasma concentrations (EC₅₀ = 127 nM) with inhibition of blood flow .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies rationalize the enhanced potency of 2,3-difluorophenyl and trifluoroethyl substituents?
- Methodological Answer : SAR studies reveal that the 2,3-difluorophenyl group enhances potency by optimizing π-π stacking and hydrophobic interactions with the CGRP receptor's transmembrane domain. Trifluoroethylation at N-1 improves metabolic stability and oral bioavailability (e.g., 38% in dogs) by reducing oxidative deamination . Replacement of phenylimidazolinone with azabenzimidazolone further stabilizes binding via hydrogen-bonding networks .
Q. How does interspecies variability in CGRP receptor affinity impact preclinical model selection?
- Methodological Answer : The compound exhibits >1,500-fold lower affinity for rodent CGRP receptors compared to human and rhesus receptors . To address this, transgenic models expressing human CGRP receptors or rhesus pharmacodynamic assays (e.g., capsaicin-induced vasodilation) are prioritized for preclinical validation . Species-specific receptor chimeras help identify critical binding residues .
Q. What formulation strategies improve oral bioavailability and stability of the compound?
- Methodological Answer : Liquid formulations with polyethylene glycol (PEG) , polysorbate 80 , and polyoxyl 35 castor oil enhance solubility and reduce precipitation in gastrointestinal environments. Encapsulation in soft gelatin capsules stabilizes the compound against hydrolysis, achieving >90% bioavailability in clinical trials . Salt formation (e.g., potassium salt) further optimizes crystallinity and dissolution rates .
Q. How are diastereoselectivity challenges resolved in large-scale synthesis?
- Methodological Answer : The Hayashi-Miyaura reaction achieves high diastereoselectivity (>20:1 dr) via Rh-catalyzed asymmetric addition to nitroalkene intermediates. Epimerization protocols using basic conditions (e.g., K₂CO₃/MeOH) correct undesired stereoisomers, while crystallization-driven dynamic resolution purifies the final product .
Q. What evidence supports the compound's role in modulating CGRP-dependent migraine pathophysiology?
- Methodological Answer : Clinical studies correlate CGRP plasma elevation with migraine attacks. The compound blocks CGRP-induced vasodilation in human middle meningeal arteries (IC₅₀ = 2.1 nM) and inhibits trigeminal ganglion activation in rodent models of cortical spreading depression . PET imaging with [¹¹C]MK-4232 confirms target engagement in primate brains .
Q. How are contradictions in synthetic yields between metathesis and catalytic addition routes addressed?
- Methodological Answer : While ring-closing metathesis of styrene 7 offers moderate yields (40–50%), the catalytic Hayashi-Miyaura route achieves superior efficiency (75% yield) and scalability (>100 g batches). Solvent optimization (toluene/water biphasic systems) and ligand screening (e.g., (R)-BINAP) minimize side reactions .
Q. What is the mechanistic impact of fluorine substituents on pharmacokinetics and blood-brain barrier (BBB) penetration?
- Methodological Answer : The 2,3-difluorophenyl group reduces metabolic clearance by blocking cytochrome P450 oxidation. Trifluoroethylation enhances lipophilicity (logP = 2.8) but limits BBB penetration (brain/plasma ratio <0.1), favoring peripheral CGRP receptor targeting . Fluorine substitution also mitigates hERG channel liability (IC₅₀ > 30 µM) .
属性
IUPAC Name |
(3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F5N2O/c15-10-3-1-2-9(12(10)16)8-4-5-11(20)13(22)21(6-8)7-14(17,18)19/h1-3,8,11H,4-7,20H2/t8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZIJLDLJMKBRZ-LDYMZIIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635341 | |
Record name | (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781650-41-7 | |
Record name | (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。